Pentyl (4-chloro-2-methylphenoxy)acetate

Herbicide formulation Lipophilicity LogP

Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3), also known as MCPA amyl ester, is a phenoxyalkanoate herbicide ester belonging to the aryloxyacid chemical family. It is the pentyl ester of the widely used broadleaf herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA).

Molecular Formula C14H19ClO3
Molecular Weight 270.75 g/mol
CAS No. 84162-58-3
Cat. No. B12654825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl (4-chloro-2-methylphenoxy)acetate
CAS84162-58-3
Molecular FormulaC14H19ClO3
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C
InChIInChI=1S/C14H19ClO3/c1-3-4-5-8-17-14(16)10-18-13-7-6-12(15)9-11(13)2/h6-7,9H,3-5,8,10H2,1-2H3
InChIKeyFEZMLSWZCMPMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3) – Core Identity, Class, and Procurement-Relevant Characteristics


Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3), also known as MCPA amyl ester, is a phenoxyalkanoate herbicide ester belonging to the aryloxyacid chemical family [1]. It is the pentyl ester of the widely used broadleaf herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). The compound possesses a molecular formula of C14H19ClO3, a molecular weight of 270.75 g/mol, and an EINECS number of 282-318-1 . As a synthetic auxin mimic, it acts by disrupting plant growth regulation pathways in susceptible dicotyledonous weeds [2]. The pentyl ester modification is specifically utilized to modulate the physicochemical properties—particularly lipophilicity and volatility—of the parent acid for improved formulation performance and field efficacy [3].

Why MCPA Esters Cannot Be Interchanged Without Quantitative Performance Shifts – The Case of Pentyl (4-chloro-2-methylphenoxy)acetate


MCPA esters are not functionally interchangeable because the alkyl chain length of the ester moiety directly governs the compound's octanol–water partition coefficient (LogP), volatility, and hydrolysis kinetics, which in turn orchestrate cuticular penetration rate, phloem mobility, and off-target vapor drift [1]. Empirical LogP values for MCPA esters range from ≈2.6 for the ethyl ester to ≈6.7 for the isooctyl ester, spanning more than four orders of magnitude in lipophilicity [2][3]. Consequently, selecting a pentyl ester versus a butyl or isooctyl ester changes the compound's behavior in tank-mix stability, rainfastness, and environmental fate—parameters that directly affect weed control efficacy and crop safety [4]. The quantitative evidence below makes these differentiation points explicit.

Quantitative Differentiation Evidence for Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3) Against Closest Analogs


Lipophilicity (LogP) Positioning Between Butyl and Isooctyl MCPA Esters

The pentyl ester exhibits an intermediate LogP value of 4.52, placing it precisely between the butyl ester (LogP 4.05) and the isooctyl ester (LogP 6.70) and substantially above the parent MCPA acid (LogP 3.25) [1][2][3][4]. This intermediate lipophilicity is critical because excessively low LogP limits cuticular penetration, while excessively high LogP can impair phloem mobility and increase non-target organism accumulation [5].

Herbicide formulation Lipophilicity LogP Cuticular penetration Phenoxyalkanoate esters

Boiling Point Elevation Compared to Lower MCPA Esters

The predicted boiling point of pentyl (4-chloro-2-methylphenoxy)acetate is 347.6 ± 27.0 °C, which is approximately 20 °C higher than the boiling point reported for the ethyl ester (327.31 °C) . This increment reflects the extended alkyl chain and contributes to reduced volatilization during warm-weather field application and high-temperature formulation processing [1].

Thermal stability Boiling point Formulation processing Phenoxy ester volatility

Inclusion in Solvent-Free C4–C8 Ester Formulation Patent as a Reduced-Volatility Candidate

International patent WO2009055630A9 explicitly claims aromatic solvent-free herbicidal formulations comprising fluroxypyr meptyl ester combined with C4–C8 esters of MCPA—a range that specifically encompasses the pentyl (C5) ester [1]. The invention targets reduced phytotoxicity and enhanced environmental compatibility through elimination of aromatic hydrocarbon solvents, with the C4–C8 chain length selected to balance volatility and efficacy [1].

Low-volatility formulation Patent Solvent-free MCPA ester Environmental compliance

Regulatory Recognition as a Distinct Active Substance in the European Union

The amyl (pentyl) ester of MCPA is listed as a distinct active substance under EU Directive 91/414/CEE, with its own entry in the French e-phy pesticide database, distinct from the isooctyl and 2-ethylhexyl esters [1]. This regulatory separation implies that physicochemical and toxicological data submitted for one MCPA ester cannot automatically support registration of another, reinforcing that procurement decisions must be ester-specific [1].

Regulatory status EU pesticide registration Aryloxyacid esters MCPA amyl ester

Evidence-Backed Application Scenarios for Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3)


Herbicide Formulation Development Targeting Intermediate Lipophilicity for Cereal Broadleaf Weed Control

Formulators requiring an MCPA ester with LogP between 4.0 and 5.0 can select the pentyl ester (LogP 4.52) to achieve a balance between rapid foliar uptake and adequate phloem mobility, avoiding the excessive lipophilicity of isooctyl ester (LogP 6.70) that may sequester in cuticular waxes and the insufficient penetration of ethyl ester (LogP 2.59) [1]. This intermediate position is supported by the observed LogP gradient across MCPA esters and is relevant for post-emergence applications in wheat, barley, and oats where systemic translocation to meristematic tissues is essential for effective broadleaf weed kill [1].

Low-Volatility Ester Formulation for Drift-Sensitive Cropping Systems

Based on its elevated boiling point (~348 °C) relative to ethyl ester (~327 °C) and its inclusion within the C4–C8 ester range claimed in solvent-free formulation patent WO2009055630A9, the pentyl ester is a rational choice for developing reduced-drift MCPA formulations intended for use near sensitive dicot crops (e.g., soybeans, grapes, tomatoes) [2]. Regulatory authorities such as the Texas Department of Agriculture identify pentyl esters among the highly volatile phenoxy ester category, making volatility differentiation a critical procurement criterion [3].

Analytical Reference Standard for HPLC Method Development and Residue Analysis

The compound's well-characterized LogP (4.52) and demonstrated separation on Newcrom R1 reverse-phase HPLC columns using acetonitrile/water/phosphoric acid mobile phase make it suitable as a reference standard for method development in MCPA ester residue analysis in environmental and food matrices [1]. The distinct retention behavior relative to other MCPA esters (butyl, isooctyl) enables multi-ester screening methods, supporting regulatory compliance testing in laboratories [1].

Technical Documentation Hub

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18 linked technical documents
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